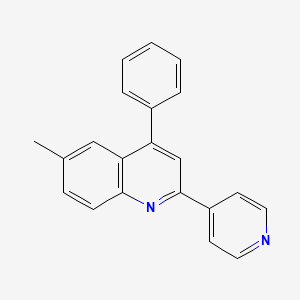![molecular formula C13H14N2O2 B3011918 N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide CAS No. 2411277-81-9](/img/structure/B3011918.png)
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide, also known as CNB-001, is a small molecule drug that has been of great interest in scientific research due to its potential therapeutic applications. This compound has been shown to have neuroprotective properties and has been investigated for its potential use in treating various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide is not fully understood, but it is believed to work by modulating various signaling pathways in the brain. N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide has been shown to activate the Nrf2-ARE pathway, which is involved in protecting cells from oxidative stress. It has also been shown to inhibit the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects:
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects in the brain. It can increase the levels of various antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative stress. It can also reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide in lab experiments is that it has been shown to be well-tolerated and non-toxic in animal models. This makes it a promising candidate for further preclinical and clinical studies. One limitation of using N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide. One area of interest is its potential use in treating traumatic brain injury. Another area of interest is its potential use in combination with other drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide and its potential therapeutic applications.
Métodos De Síntesis
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide can be synthesized by reacting 3-cyanophenylacetic acid with thionyl chloride to form 3-cyanophenylacetyl chloride. This intermediate is then reacted with 2-methoxyethylamine to form the desired product, N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In vitro studies have shown that N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide can protect neurons from oxidative stress and prevent cell death. In animal models, N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide has been shown to improve cognitive function and reduce inflammation in the brain.
Propiedades
IUPAC Name |
N-[1-(3-cyanophenyl)-2-methoxyethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-13(16)15-12(9-17-2)11-6-4-5-10(7-11)8-14/h3-7,12H,1,9H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRCOFUCPMQHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC(=C1)C#N)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

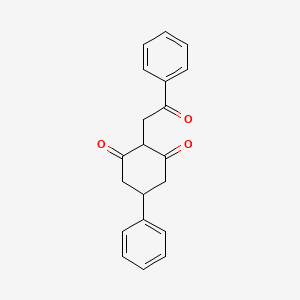
![2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B3011836.png)
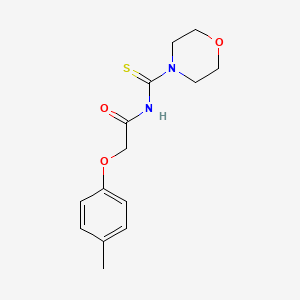
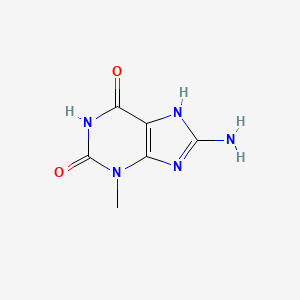
![N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride](/img/structure/B3011839.png)
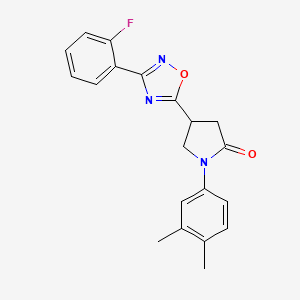

![3-{[2-(1-cyclohexenyl)ethyl]amino}-1-phenyl-2(1H)-pyrazinone](/img/structure/B3011843.png)
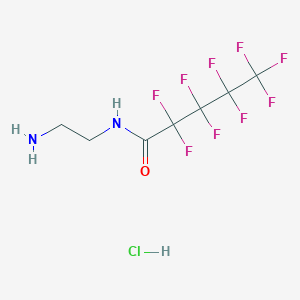

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3011847.png)

![2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B3011849.png)
